2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol

説明

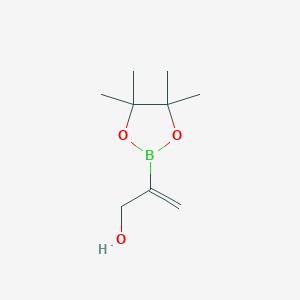

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol: is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. Its structure includes a propen-1-ol moiety, which provides additional reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol typically involves the reaction of an appropriate alkyne with a boron-containing reagent. One common method is the hydroboration of alkynes using a borane reagent, followed by oxidation to yield the desired product . The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the boron-oxygen bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield high-purity products .

化学反応の分析

Copper-Catalyzed Borylation Reactions

Copper(I) catalysts enable stereoselective borylation of alkynes. For example, CuCl with NaOt-Bu and a carbene ligand (1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride) in THF facilitates the synthesis of (Z)-configured boronic esters .

Characteristic ¹H NMR signals for the (Z)-isomer include δ 6.68 (s, 1H) for the vinylic proton and δ 4.31 (d, J = 6.0 Hz, 2H) for the hydroxymethyl group .

Functionalization via Conjugate Addition

The compound participates in β-borylation of α,β-unsaturated aldehydes under Cu(I)-catalyzed conditions. For instance, reactions with cinnamaldehyde derivatives yield β-boryl acetals or homoallylic boronates (e.g., 3a/4a in a 3:1 ratio) .

Key Findings :

-

Catalyst : Cu(I)/DM-BINAP system achieves enantioselectivity (up to 98% ee) .

-

Solvent Optimization : IPA enhances reaction rates and enantiomeric excess compared to THF .

-

Scope : Compatible with aryl, alkyl, and silyl-substituted substrates (yields: 54–96%) .

Stability and Post-Synthetic Modifications

科学的研究の応用

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its boron atom can facilitate cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This property is crucial in synthesizing complex organic molecules.

Key Reactions:

- Suzuki Coupling: The compound can be employed in Suzuki-Miyaura cross-coupling reactions to generate biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the successful use of this compound in synthesizing aryltrifluoroborate salts from boronic acid pinacol esters, achieving good to excellent yields .

Materials Science

In materials science, 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol has been utilized in the development of polymers and organic electronic materials.

Applications:

- Photovoltaic Devices: Research indicates that this compound can be incorporated into copolymers for photovoltaic applications. Its structural properties enhance the efficiency of charge transport within the polymer matrix .

Medicinal Chemistry

The compound has shown potential as a precursor for developing novel therapeutic agents. Its boron-containing structure is advantageous for creating compounds with enhanced biological activity.

Anticancer Activity:

Recent studies have explored the synthesis of boron-based derivatives from this compound that exhibit anticancer properties. For instance, derivatives targeting specific cancer cell lines have been synthesized using this compound as a starting material .

Table: Summary of Applications

作用機序

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol involves the formation of a boron-oxygen bond, which facilitates various coupling reactions. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, thereby enabling the formation of new carbon-carbon bonds. This compound’s reactivity is largely due to the presence of the dioxaborolane ring, which stabilizes the boron atom and enhances its reactivity .

類似化合物との比較

Similar Compounds

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but contains a pyridine ring instead of a propen-1-ol moiety.

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of a propen-1-ol moiety.

Uniqueness

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol is unique due to its propen-1-ol moiety, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to participate in various coupling reactions makes it a valuable tool in the synthesis of complex organic molecules .

生物活性

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol, also known by its CAS number 1294009-05-4, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and case studies.

The molecular formula of this compound is C₉H₁₇BO₃ with a molecular weight of 184.04 g/mol. The compound has unique structural features that contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇BO₃ |

| Molecular Weight | 184.04 g/mol |

| CAS Number | 1294009-05-4 |

| Boiling Point | Not available |

| Density | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dioxaborolane have shown effectiveness against various strains of bacteria and fungi. A study highlighted that certain boron-containing compounds can inhibit the growth of multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .

Anticancer Properties

The anticancer potential of boron-containing compounds is significant. In vitro studies have demonstrated that similar compounds can selectively inhibit cancer cell proliferation while sparing normal cells. For example, a related compound demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while showing much lower toxicity towards non-cancerous MCF10A cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Boron compounds can influence enzyme activity and cellular signaling pathways, leading to enhanced apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of boron derivatives, researchers evaluated the activity of several compounds against clinical isolates of MRSA and Mycobacterium species. The study found that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics .

Evaluation of Anticancer Activity

Another research effort investigated the anticancer properties of boron-containing compounds in vivo using mouse models. The results indicated that these compounds could reduce tumor growth significantly compared to controls. Specifically, treatment with a related compound resulted in a more than two-log reduction in tumor burden in treated mice .

特性

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO3/c1-7(6-11)10-12-8(2,3)9(4,5)13-10/h11H,1,6H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQIEQJUQUFRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1294009-05-4 | |

| Record name | 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。